Dhlnl

Catalog No.
S587581
CAS No.
12764-49-7
M.F
C12H25N3O6
M. Wt
307.34 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dhlnl

CAS Number

12764-49-7

Product Name

Dhlnl

IUPAC Name

2-amino-6-[[(2R,5S)-5-amino-5-carboxy-2-hydroxypentyl]amino]-5-hydroxyhexanoic acid

Molecular Formula

C12H25N3O6

Molecular Weight

307.34 g/mol

InChI

InChI=1S/C12H25N3O6/c13-9(11(18)19)3-1-7(16)5-15-6-8(17)2-4-10(14)12(20)21/h7-10,15-17H,1-6,13-14H2,(H,18,19)(H,20,21)/t7-,8?,9+,10?/m1/s1

InChI Key

COYAOJMPFAKKAM-RJQCTPFPSA-N

SMILES

C(CC(C(=O)O)N)C(CNCC(CCC(C(=O)O)N)O)O

Synonyms

5,5'-dihydroxy-Lys-Nle, 5,5'-dihydroxylysinonorleucine, 5,5'-dihydroxylysylnorleucine, delta,delta'-dihydroxylysylnonorleucine, DHLNL

Canonical SMILES

C(CC(C(=O)O)N)C(CNCC(CCC(C(=O)O)N)O)O

Isomeric SMILES

C(C[C@@H](C(=O)O)N)[C@H](CNCC(CCC(C(=O)O)N)O)O

Description

The exact mass of the compound Dhlnl is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Dipeptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Dihydroxylysylnorleucine, commonly referred to as Dhlnl, is a bioactive compound with the molecular formula C12H25N3O6C_{12}H_{25}N_{3}O_{6} and a molecular weight of 307.34 g/mol. It is categorized under amino acids, peptides, and proteins, specifically within the subgroup of dipeptides. The compound is recognized for its structural complexity and potential utility in various biochemical applications.

The IUPAC name for Dhlnl is (2S,5R)-2-amino-6-[(5-amino-5-carboxy-2-hydroxypentyl)amino]-5-hydroxyhexanoic acid. Its chemical structure includes multiple functional groups that contribute to its reactivity and interaction with biological systems.

Typical of amino acids and peptides. It can undergo hydrolysis, forming its constituent amino acids under acidic or enzymatic conditions. Additionally, Dhlnl can be involved in peptide bond formation through condensation reactions with other amino acids or peptides, contributing to the synthesis of larger polypeptides.

Moreover, Dhlnl is known to form cross-links in collagen through enzymatic processes involving transglutaminases and lysyl oxidases, which are crucial in stabilizing the extracellular matrix in connective tissues . These cross-linking reactions can influence the mechanical properties of collagen and its resistance to degradation.

Dhlnl exhibits significant biological activity primarily related to its role in collagen cross-linking. Studies have shown that it participates in the formation of divalent reducible collagen cross-links, which are essential for maintaining the structural integrity of connective tissues . The presence of Dihydroxylysylnorleucine has been associated with enhanced mechanical properties of collagen fibers, indicating its importance in tissue repair and structural stability.

Furthermore, Dhlnl may play a role in modulating cellular responses during wound healing and fibrosis. Its involvement in extracellular matrix remodeling suggests potential therapeutic applications in conditions characterized by excessive fibrosis or impaired healing processes .

The synthesis of Dihydroxylysylnorleucine can be achieved through various methods:

  • Chemical Synthesis: Traditional organic synthesis techniques can be employed to construct the compound from simpler amino acid precursors. This often involves protecting group strategies to ensure selective reactions at specific functional groups.
  • Enzymatic Synthesis: Utilizing enzymes such as transglutaminases can facilitate the formation of Dhlnl from other amino acids or peptides under mild conditions, promoting specificity and reducing by-products.
  • Solid-Phase Peptide Synthesis: This method allows for the stepwise assembly of peptides on a solid support, enabling the incorporation of Dihydroxylysylnorleucine into larger peptide sequences efficiently.

These methods highlight the versatility in producing Dhlnl for research and potential therapeutic uses.

Dihydroxylysylnorleucine has several applications across different fields:

  • Biomedical Research: As a research compound, Dhlnl is utilized in studies investigating collagen structure and function, particularly in relation to tissue engineering and regenerative medicine.
  • Pharmaceutical Development: Its role in collagen cross-linking makes it a candidate for developing treatments aimed at fibrotic diseases or conditions where extracellular matrix remodeling is crucial.
  • Nutraceuticals: Given its amino acid composition, there is potential for Dhlnl to be included in dietary supplements aimed at promoting joint health and skin elasticity by supporting collagen synthesis.

Research on Dihydroxylysylnorleucine has revealed its interactions with various biological molecules:

  • Collagen Interactions: Dhlnl forms cross-links with collagen fibers, enhancing their stability and resistance to enzymatic degradation. This interaction is vital for maintaining tissue integrity during physiological stress.
  • Cellular Interactions: Studies suggest that Dhlnl may influence cellular signaling pathways involved in fibroblast activation and proliferation during wound healing processes .

These interactions underscore the compound's significance in both structural biology and therapeutic contexts.

Dihydroxylysylnorleucine shares similarities with several related compounds that are also involved in collagen cross-linking:

Compound NameStructure/FunctionUnique Features
HydroxylysylnorleucineInvolved in collagen stability; similar structureLacks additional hydroxyl groups present in Dhlnl
Lysino-norleucineBasic structure; precursor to various cross-linking agentsDoes not contain hydroxyl modifications
Dehydro-dihydroxylysinonorleucineA mature cross-link; formed from Dhlnl under oxidative conditionsMore stable than Dhlnl but less reactive
HydroxylysineCommon amino acid; involved in collagen synthesisFound naturally; less complex than Dhlnl

These compounds illustrate the unique positioning of Dihydroxylysylnorleucine within the context of collagen biochemistry, particularly due to its specific hydroxyl modifications that enhance its reactivity and biological activity .

XLogP3

-7.2

Dates

Modify: 2023-07-17

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